Dibenzyl benzene-1,3-dicarboxylate
Overview
Description
Dibenzyl benzene-1,3-dicarboxylate: is an organic compound with the molecular formula C22H18O4 It is a derivative of benzene-1,3-dicarboxylic acid, where the carboxyl groups are esterified with benzyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzyl benzene-1,3-dicarboxylate can be synthesized through the esterification of benzene-1,3-dicarboxylic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification can streamline the production process and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Dibenzyl benzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzene-1,3-dicarboxylic acid and benzaldehyde.
Reduction: Reduction reactions can convert the ester groups to primary alcohols.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed in substitution reactions.
Major Products:
Oxidation: Benzene-1,3-dicarboxylic acid and benzaldehyde.
Reduction: Benzene-1,3-dicarboxylic acid and benzyl alcohol.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Chemistry: Dibenzyl benzene-1,3-dicarboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound can be used to study enzyme-catalyzed esterification and hydrolysis reactions. It also serves as a model compound for investigating the behavior of ester groups in biological systems.
Medicine: While not directly used as a drug, this compound can be employed in the development of drug delivery systems. Its ester groups can be modified to create prodrugs that release active pharmaceutical ingredients upon hydrolysis.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its ester groups contribute to the flexibility and durability of these materials.
Mechanism of Action
The mechanism of action of dibenzyl benzene-1,3-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis in the presence of water or enzymes, leading to the release of benzene-1,3-dicarboxylic acid and benzyl alcohol. These products can further participate in various biochemical pathways and reactions.
Comparison with Similar Compounds
Dibenzyl ketone: Similar in structure but contains a ketone group instead of ester groups.
Benzene-1,3-dicarboxylic acid: The parent compound without esterification.
Dibenzyl isophthalate: An isomer with ester groups at different positions on the benzene ring.
Uniqueness: Dibenzyl benzene-1,3-dicarboxylate is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
dibenzyl benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c23-21(25-15-17-8-3-1-4-9-17)19-12-7-13-20(14-19)22(24)26-16-18-10-5-2-6-11-18/h1-14H,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVQLSUKOZNNCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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